molecular formula C8H16BrN3O3 B606391 Bromo-PEG3-azide CAS No. 1446282-43-4

Bromo-PEG3-azide

Cat. No. B606391
M. Wt: 282.14
InChI Key: XSJKYJPWZDLXTI-UHFFFAOYSA-N
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Description

Bromo-PEG3-azide is a PEG-based linker that contains a bromide group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Bromo-PEG3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Bromo-PEG3-azide is C8H16BrN3O3 . Its molecular weight is 282.14 .


Chemical Reactions Analysis

The azide group in Bromo-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Bromo-PEG3-azide is a liquid at 20°C . It should be stored under inert gas at -20°C . It is sensitive to light, moisture, and heat . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

Amphiphilic Polymer Co-Network Synthesis

  • Synthesis of Amphiphilic Polymers : Bromo-PEG3-azide plays a role in synthesizing amphiphilic polymers. Polystyrene with bromo end groups can be transformed into azide moieties, leading to the formation of well-defined polystyrene-polyethylene glycol (PS-PEG) amphiphilic copolymers and co-networks. These networks exhibit unique hydrophilic and hydrophobic phases with variable swelling capacities in different solvents (Zhou et al., 2014).

Greener Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

  • Eco-Friendly Synthesis Method : Bromo-PEG3-azide contributes to a greener synthesis approach for 1,4-disubstituted 1,2,3-triazoles. The process involves one-pot reactions of α-bromo ketones, sodium azide, and terminal acetylenes, highlighting the use of aqueous PEG 400 as a benign reaction medium (Kumar et al., 2009).

Photoactivatable Fluorescent Tags for Dual-Modality Imaging

  • Photoactivatable Fluorophores : The compound is used in creating photoactivatable fluorophores for dual-modality imaging in medical applications, such as positron emission tomography and optical imaging. The synthesis involves functionalizing dyes with an aryl azide group, enabling novel protein conjugates (Guillou et al., 2022).

Impact of PEG Linker on Metabolism and Pharmacokinetics

  • Influence on Drug Metabolism : The usage of PEG3 linker in drug formulations affects the metabolism and pharmacokinetics of drugs. Incorporating a PEG3 linker, such as Bromo-PEG3-azide, can influence the whole-body residence time of drugs, leading to more rapid excretion (Guillou et al., 2021).

Synthesis of Multi-Armed Polymers

  • Synthesis of Complex Polymers : Combining controlled anionic polymerization with 'click' chemistry using Bromo-PEG3-azide enables the synthesis of polyethers with multiple arms. This method is significant in creating polymers with complex architectures for biomedical applications (Cheng et al., 2010).

Immobilization of Biomolecules

  • Biomolecule Immobilization : Sequential Diels-Alder and azide-alkyne cycloaddition reactions using Bromo-PEG3-azide enable the immobilization of carbohydrates and proteins onto solid surfaces. This method is crucial for creating antifouling coatings and biocompatible surfaces (Sun et al., 2006).

Safety And Hazards

Bromo-PEG3-azide should be handled only by, or directly under the supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

Bromo-PEG3-azide is a PEG linker containing a bromide group and an azide group. The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This makes it a promising reagent for future research and development .

properties

IUPAC Name

1-azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJKYJPWZDLXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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